molecular formula C10H10N2O3 B1352069 Ethyl 4-amino-5-cyanosalicylate CAS No. 72817-97-1

Ethyl 4-amino-5-cyanosalicylate

Cat. No.: B1352069
CAS No.: 72817-97-1
M. Wt: 206.2 g/mol
InChI Key: JBTCEUXHFCUMJC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-cyanosalicylate, also known as Benzoic acid, 4-amino-5-cyano-2-hydroxy-, ethyl ester (9CI), is a chemical compound . It is also referred to as 2-Hydroxy-4-amino-5-cyanobenzoic acid ethyl ester and 4-Amino-5-cyano-2-hydroxybenzoic acid ethyl ester .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C10H10N2O3 . Unfortunately, the specific molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

Cyanoacetamide derivatives, including this compound, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Crystal Structure and Bioactivity

Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has been synthesized, and its crystal structure was determined using the X-ray diffraction method. The compound demonstrates fungicidal activities and potential as a plant growth regulator (L. Minga, 2005).

Supramolecular Structures

The molecules of ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate are linked into a chain, forming complex structures through a combination of hydrogen bonds. This detailed structural formation suggests potential applications in the design of advanced materials and molecular engineering (M. Costa et al., 2007).

Corrosion Inhibition

A study on ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate and related compounds highlights their effectiveness as corrosion inhibitors for mild steel, which is crucial for industrial applications. The compounds' binding energy and interaction with metal surfaces were investigated, revealing a robust correlation between theoretical and experimental results (P. Dohare et al., 2017).

Safety and Hazards

The safety data sheet for Ethyl 4-amino-5-cyanosalicylate provides information on necessary first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Properties

IUPAC Name

ethyl 4-amino-5-cyano-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-3-6(5-11)8(12)4-9(7)13/h3-4,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTCEUXHFCUMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993613
Record name Ethyl 4-amino-5-cyano-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72817-97-1
Record name Ethyl 4-amino-5-cyano-2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72817-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-5-cyanosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072817971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-amino-5-cyano-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-amino-5-cyanosalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

According to H.-W-. Schmidt et al. (Liebigs Ann. Chem. 1979, 2005-10), ethyl acetate (42 g, 323 mmol) is added to a solution of sodium (15 g, 23 mmol) in ethanol (4.0 l) and the mixture is stirred at room temperature for 30 minutes. Ethoxymethylene-malononitrile (40.6 g, 332 mmol) is added. After 30 minutes at 80° C., the reaction mixture is allowed to cool to room temperature and the resulting precipitate is filtered off with suction. The precipitate is dissolved using water, and the aqueous phase is acidified with concentrated hydrochloric acid and the resulting precipitate is filtered off with suction again. After recrystallization from acetic acid, the crystals are filtered off with suction, washed with water and subsequently dried. The desired product is obtained in 29% yield (21.5 g).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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